molecular formula C29H25N3O4 B10862716 3-(2-furyl)-N-(2-furylmethyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide

3-(2-furyl)-N-(2-furylmethyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide

Cat. No.: B10862716
M. Wt: 479.5 g/mol
InChI Key: DVLQBFWTOPYXQS-UHFFFAOYSA-N
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Description

3-(2-furyl)-N-(2-furylmethyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of furan and phenyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-furyl)-N-(2-furylmethyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This includes the use of scalable reaction conditions, continuous flow reactors, and advanced purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(2-furyl)-N-(2-furylmethyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions include furanone derivatives, alcohol derivatives, and substituted phenyl and furan compounds. These products can be further utilized in various applications, including medicinal chemistry and material science .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-furyl)-N-(2-furylmethyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects such as apoptosis, cell cycle arrest, and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-furyl)-N-(2-furylmethyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide shares structural similarities with other dibenzo[b,e][1,4]diazepine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both furan and phenyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C29H25N3O4

Molecular Weight

479.5 g/mol

IUPAC Name

9-(furan-2-yl)-N-(furan-2-ylmethyl)-7-oxo-6-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepine-5-carboxamide

InChI

InChI=1S/C29H25N3O4/c33-25-17-20(26-13-7-15-36-26)16-23-27(25)28(19-8-2-1-3-9-19)32(24-12-5-4-11-22(24)31-23)29(34)30-18-21-10-6-14-35-21/h1-15,20,28,31H,16-18H2,(H,30,34)

InChI Key

DVLQBFWTOPYXQS-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=CC=C4)C(=O)NCC5=CC=CO5)C6=CC=CO6

Origin of Product

United States

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